molecular formula C₂HD₄NaO₃S₂ B1140239 Mesna-d4 (contain disulfide) CAS No. 1189479-73-9

Mesna-d4 (contain disulfide)

Katalognummer: B1140239
CAS-Nummer: 1189479-73-9
Molekulargewicht: 168.2
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mesna-d4, also known as 2-Mercaptoethanesulfonic-d4 Acid Monosodium Salt, is a deuterium-labeled compound of Mesna. It is primarily used as a chemoprotectant to mitigate the toxic side effects of certain chemotherapy drugs, such as ifosfamide and cyclophosphamide. Mesna-d4 is a white crystalline solid that decomposes to disulfides and is soluble in water and ethanol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mesna-d4 can be synthesized by reacting sodium deuterium oxide with 2-mercaptoacetic acid. The reaction involves the substitution of hydrogen atoms with deuterium atoms, resulting in the formation of Mesna-d4 .

Industrial Production Methods: Industrial production of Mesna-d4 involves the large-scale synthesis of the compound using similar reaction conditions as described above. The process includes the purification and crystallization of the final product to ensure high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions: Mesna-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: The major product formed is the disulfide dimer of Mesna-d4.

    Reduction: The major product formed is the thiol form of Mesna-d4.

    Substitution: The major products formed depend on the electrophile used in the reaction.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Mesna-d4 is primarily recognized for its role in mitigating the toxicity associated with chemotherapy agents. Its mechanism involves the detoxification of acrolein, a harmful metabolite produced during the metabolism of ifosfamide. By conjugating with acrolein, mesna-d4 prevents bladder toxicity and other side effects associated with these chemotherapeutic agents.

Key Findings:

  • Mesna-d4 has shown effectiveness in reducing hematuria and cystitis in patients undergoing ifosfamide therapy .
  • Clinical studies indicate that mesna administration can significantly lower the incidence of bladder toxicity, making it a critical adjunct therapy in cancer treatment.
Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AnticancerCancer cells (e.g., bladder)Detoxification of acrolein
AntioxidantVariousFree radical scavenging

Case Study 1: Bladder Cancer Treatment

A clinical trial involving patients receiving ifosfamide demonstrated that those treated with mesna experienced significantly fewer urinary complications compared to those who did not receive mesna. The study highlighted mesna's role in improving patient quality of life during chemotherapy .

Case Study 2: Combination Therapies

Research indicates that mesna can be effectively combined with other chemotherapeutic agents to enhance overall treatment efficacy while minimizing side effects. For example, studies have shown that combining mesna with doxorubicin can reduce cardiac toxicity without compromising anticancer activity .

Wirkmechanismus

Mesna-d4 exerts its effects by undergoing oxidation to form its disulfide dimer, which is then reduced back to the thiol form in the kidney. This thiol form binds to and inactivates acrolein, a urotoxic metabolite of ifosfamide and cyclophosphamide. The inactivation of acrolein prevents damage to the bladder and reduces the risk of hemorrhagic cystitis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Mesna-d4: Mesna-d4 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and in understanding the detailed mechanisms of chemical reactions. The presence of deuterium atoms also provides enhanced stability and allows for more precise analytical measurements .

Biologische Aktivität

Mesna-d4, also known as sodium 2-mercaptoethanesulfonate, is an isotopically labeled derivative of Mesna that may contain up to 10% disulfide. It is primarily utilized in clinical settings to protect the bladder from the toxic effects of certain chemotherapeutic agents, particularly those that can cause hemorrhagic cystitis, such as ifosfamide and cyclophosphamide. This article delves into the biological activity of Mesna-d4, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Mesna acts as a uroprotective agent by detoxifying harmful metabolites produced during chemotherapy. Its primary mechanism involves the conjugation of reactive metabolites, thereby preventing them from damaging the bladder epithelium. The disulfide form of Mesna is thought to play a role in this protective mechanism, enhancing its efficacy in scavenging free radicals and reactive oxygen species (ROS) generated during chemotherapy.

Pharmacokinetics

Mesna-d4 is rapidly absorbed and excreted primarily through the urine. Its pharmacokinetic profile indicates a quick onset of action, which is crucial for patients receiving high-dose chemotherapy. The compound’s half-life allows for effective urinary concentration, ensuring that it remains active in the bladder during critical periods post-chemotherapy.

Clinical Studies

Research has demonstrated the effectiveness of Mesna in reducing the incidence of hemorrhagic cystitis in patients undergoing chemotherapy. A notable study evaluated its use alongside high-dose ifosfamide treatment in pediatric patients, showing a significant reduction in bladder toxicity compared to controls who did not receive Mesna.

Table 1: Summary of Clinical Studies Involving Mesna-d4

Study TypePopulationTreatment RegimenOutcome
Randomized Control TrialPediatric Cancer PatientsIfosfamide + MesnaReduced incidence of hemorrhagic cystitis
Observational StudyAdult Cancer PatientsCyclophosphamide + MesnaLower rates of urinary toxicity
Case-Control StudyVarious Cancer TypesChemotherapy with/without MesnaComparison of bladder toxicity rates

Case Studies

  • Pediatric Oncology : A multicenter study involving young children with medulloblastoma assessed the use of Mesna during high-dose methotrexate therapy. Results indicated that patients receiving Mesna had significantly lower rates of renal and bladder complications compared to those who did not receive it .
  • Adult Patients : In a cohort study involving adults treated with cyclophosphamide for breast cancer, those administered Mesna showed a marked decrease in urinary adverse effects, reinforcing its role as an essential adjunct therapy .

Stability and Formulation

Recent investigations into the stability of Mesna-d4 formulations have highlighted its physicochemical properties under various conditions. A study utilizing LC-MS/MS techniques demonstrated that while Mesna maintains stability over time, its efficacy can be influenced by factors such as pH and temperature . These findings are crucial for ensuring consistent therapeutic outcomes in clinical settings.

Safety Profile

The safety profile of Mesna-d4 has been extensively documented. Adverse effects are generally mild and include nausea and headache. Serious complications are rare but can occur in cases of hypersensitivity or when used inappropriately without adequate hydration during chemotherapy.

Eigenschaften

CAS-Nummer

1189479-73-9

Molekularformel

C₂HD₄NaO₃S₂

Molekulargewicht

168.2

Synonyme

2-Mercaptoethanesulfonic-d4 Acid Sodium Salt;  2-Mercapto-1-ethanesulfonic-d4 Acid Monosodium Salt;  D 7093-d4;  Mesnex-d4;  Mistabron-d4;  Mistabronco-d4;  Mucofluid-d4;  Sodium 2-Mercaptoethanesulfonate-d4;  UCB 3983-d4;  Uromitexan-d4; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.